molecular formula C15H16ClN3O B14109055 N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

N'-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide

Cat. No.: B14109055
M. Wt: 289.76 g/mol
InChI Key: TTWJCCKPTYVSKI-BOPFTXTBSA-N
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Description

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is a chemical compound with the molecular formula C15H16ClN3O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide typically involves the condensation reaction between 2-chlorobenzaldehyde and 2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for higher yields and purity through the use of advanced catalytic systems and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(1Z)-1-(2-chlorophenyl)ethylidene]-2-(1-methyl-1H-pyrrol-2-yl)acetohydrazide is unique due to its specific substitution pattern on the chlorophenyl group, which can influence its reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .

Properties

Molecular Formula

C15H16ClN3O

Molecular Weight

289.76 g/mol

IUPAC Name

N-[(Z)-1-(2-chlorophenyl)ethylideneamino]-2-(1-methylpyrrol-2-yl)acetamide

InChI

InChI=1S/C15H16ClN3O/c1-11(13-7-3-4-8-14(13)16)17-18-15(20)10-12-6-5-9-19(12)2/h3-9H,10H2,1-2H3,(H,18,20)/b17-11-

InChI Key

TTWJCCKPTYVSKI-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/NC(=O)CC1=CC=CN1C)/C2=CC=CC=C2Cl

Canonical SMILES

CC(=NNC(=O)CC1=CC=CN1C)C2=CC=CC=C2Cl

Origin of Product

United States

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